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Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224

As a Senior Application Scientist, this guide provides a detailed examination of the physical
properties of (2-Fluoro-3-nitrophenyl)methanol. The structure of this document is designed to
logically flow from fundamental identification to advanced analytical characterization, providing
researchers and drug development professionals with the critical data and procedural insights
necessary for its application.

Chemical Identity and Molecular Structure

(2-Fluoro-3-nitrophenyl)methanol, registered under CAS Number 946126-95-0, is a
substituted benzyl alcohol derivative.[1] Such compounds are pivotal intermediates in organic
synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical
agents. The presence of three distinct functional groups—a fluorine atom, a nitro group, and a
primary alcohol—on the aromatic ring imparts specific reactivity and physical characteristics
that are crucial for its use as a chemical building block.

The fundamental identifiers for this compound are summarized below.
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Identifier Value Source
(2-Fluoro-3-

IUPAC Name _ [1][2]
nitrophenyl)methanol

Synonym 2-Fluoro-3-nitrobenzyl alcohol [1]

CAS Number 946126-95-0 [1]

Molecular Formula C7HeFNO3 [1112]

Molecular Weight 171.13 g/mol [1]

Monoisotopic Mass 171.03317 Da [2]
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Core Physical and Chemical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, storage,
and application in various solvent systems. (2-Fluoro-3-nitrophenyl)methanol is described as
a brown oil, which is its state at standard temperature and pressure.[1] This physical state is a
critical piece of information, suggesting that its melting point is below ambient temperature.
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Property Value / Observation Rationale and Implications

Physical Form Brown QOil [1]

The absence of a distinct
melting point is characteristic
of many oils and amorphous

) ) Not reported; below ambient solids. For purification,

Melting Point ) )
temperature. techniques like column

chromatography or distillation
are required instead of

recrystallization.

Due to the presence of the
nitro group and the
compound's molecular weight,
Boiling Point Not reported. vacuum distillation would likely
be necessary to avoid
decomposition at high

temperatures.

This solubility profile is typical
for moderately polar organic

) ) compounds. Its solubility in
Insoluble in aqueous saline ] o
B ) ) ethyl acetate and insolubility in
Solubility solutions; Soluble in ethyl _ _ _
brine are exploited during
acetate.[1]
aqueous workup procedures

for extraction and purification.

[1]

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are paramount. The following data represents the
analytical fingerprint of (2-Fluoro-3-nitrophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy confirms the proton environment of the molecule. The spectrum for (2-
Fluoro-3-nitrophenyl)methanol in deuterated chloroform (CDCIs) shows characteristic peaks
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corresponding to its structure.[1]

Chemical Shift

Multiplicity Integration Assignment Interpretation
(3, ppm)

Aromatic proton
likely adjacent to
] the nitro and/or
7.95 m 1H Aromatic C-H
fluoro group,
experiencing

complex splitting.

Aromatic proton
split into a triplet,
suggestin

7.84 t 1H Aromatic C-H 9 ] J
coupling to two
neighboring

nuclei.

Aromatic proton
in a different
) electronic
7.31 t 1H Aromatic C-H ]
environment,
also appearing

as a triplet.

Benzylic protons
of the methanol
roup, appearin
4.87 S 2H -CH20H J p- PP J
as a singlet,
indicating no

adjacent protons.

Note: Data for 3C and °F NMR were not available in the referenced literature.

Mass Spectrometry (MS)

While experimental mass spectra are not available, theoretical calculations provide valuable
information for mass spectrometric identification. The predicted collision cross-section (CCS)
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values can be used in ion mobility-mass spectrometry to aid in identification.

Adduct m/z Predicted CCS (A?)
[M+H]* 172.04045 128.8
[M+Na]* 194.02239 137.4
[M-H]- 170.02589 130.6

Source: Predicted values from PubChemlLite.[2]

High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are essential for assessing the purity of chemical intermediates. A
reported HPLC analysis indicates a retention time (Rt) of 7.52 minutes.[1]

Expert Insight: The utility of this retention time is limited without full disclosure of the
experimental conditions (e.g., column type, mobile phase, flow rate, and detection wavelength).
When developing methods, this value can serve as a preliminary benchmark, but a full,
validated HPLC protocol is necessary for rigorous purity determination.

Protocols for Analytical Characterization

The reliability of physical property data is contingent upon the robustness of the experimental
protocols used for its determination.

Workflow for Identity and Purity Confirmation

A systematic workflow is critical to validate the identity and purity of a synthesized batch of (2-
Fluoro-3-nitrophenyl)methanol before its use in downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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